![molecular formula C10H12N6O2 B15013456 1-(4-Amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-1,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one](/img/structure/B15013456.png)
1-(4-Amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-1,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-1,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one is a heterocyclic compound that features both oxadiazole and benzotriazole moieties
Vorbereitungsmethoden
The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-1,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one can be achieved through several routes. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with a suitable benzotriazole derivative under controlled conditions. The reaction typically requires a solvent such as toluene and may involve the use of catalysts to enhance the reaction rate and yield . Industrial production methods often scale up these reactions, optimizing parameters such as temperature, pressure, and reaction time to maximize efficiency and output.
Analyse Chemischer Reaktionen
1-(4-Amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-1,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄), resulting in the formation of reduced analogs.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-1,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is investigated for its use in the development of high-energy materials and as a component in energetic formulations.
Chemical Synthesis: It serves as a precursor for the synthesis of more complex molecules, facilitating the development of new chemical entities.
Wirkmechanismus
The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-1,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one involves its interaction with specific molecular targets. The compound’s oxadiazole and benzotriazole moieties enable it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-(4-Amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-1,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one can be compared with other similar compounds such as:
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound shares the oxadiazole moiety but differs in its nitro substitution, which affects its reactivity and applications.
1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-(3,5-dibromo-4-hydroxyphenyl)methylidene-4-methyl-1H-1,2,3-triazole-5-carbohydrazide:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H12N6O2 |
---|---|
Molekulargewicht |
248.24 g/mol |
IUPAC-Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-5,6-dihydrobenzotriazol-4-one |
InChI |
InChI=1S/C10H12N6O2/c1-10(2)4-3-5(17)6-7(10)16(15-12-6)9-8(11)13-18-14-9/h3-4H2,1-2H3,(H2,11,13) |
InChI-Schlüssel |
IMCHKGVDTQRYNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(=O)C2=C1N(N=N2)C3=NON=C3N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.